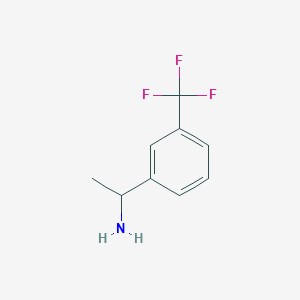

1-(3-Trifluoromethylphenyl)ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZXRBRYQGYVJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382090 | |

| Record name | 1-[3-(trifluoromethyl)phenyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59382-36-4 | |

| Record name | 1-[3-(trifluoromethyl)phenyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha-Methyl-3-(trifluoromethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-[3-(trifluoromethyl)phenyl]ethylamine properties

An In-Depth Technical Guide to (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine: Properties, Synthesis, and Applications

Introduction

(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine is a chiral amine of significant interest in the fields of medicinal chemistry and asymmetric synthesis. Its structure incorporates three key features: a chiral ethylamine backbone, a phenyl ring, and a trifluoromethyl (CF₃) group. This unique combination makes it a valuable chiral building block and resolving agent. The trifluoromethyl group, in particular, imparts desirable properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets, making it a privileged motif in modern drug design.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthetic methodologies, and critical applications.

Part 1: Core Properties and Characterization

A thorough understanding of the fundamental physicochemical and spectroscopic properties of (S)-1-[3-(trifluoromethyl)phenyl]ethylamine is essential for its effective use in a research and development setting.

Chemical Identity

-

IUPAC Name : (1S)-1-[3-(trifluoromethyl)phenyl]ethanamine[3]

-

CAS Number : 127852-21-5[3]

-

Molecular Formula : C₉H₁₀F₃N[3]

-

Molecular Weight : 189.18 g/mol [3]

-

Common Synonyms : (S)-1-(3-(Trifluoromethyl)Phenyl)Ethanamine, S-MTF-PEM[1]

Caption: Chemical structure of (S)-1-[3-(trifluoromethyl)phenyl]ethylamine.

Physicochemical Data

The physical properties of this compound are critical for designing experimental conditions, including reaction setups, purification protocols, and formulation studies.

| Property | Value | Source(s) |

| Appearance | Clear colorless to pale yellow liquid | [4][5] |

| Boiling Point | 184.1 °C (predicted) | [][7] |

| Density | 1.180 g/cm³ (predicted) | [7] |

| pKa | 8.72 ± 0.10 (predicted) | [7] |

| Solubility | Soluble in organic solvents; sparingly in water | [8] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for confirming the identity and purity of the compound.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (multiplets in the ~7.4-7.6 ppm range), a quartet for the alpha-proton (CH) due to coupling with the methyl protons, a doublet for the methyl group (CH₃), and a broad singlet for the amine protons (NH₂), which may be exchangeable with D₂O.

-

¹³C NMR : The carbon spectrum will display signals for the aromatic carbons, with the carbon attached to the CF₃ group appearing as a quartet due to C-F coupling. Signals for the alpha-carbon and the methyl carbon will be present in the aliphatic region.

-

¹⁹F NMR : The fluorine NMR spectrum is expected to show a strong singlet, characteristic of the CF₃ group, providing a clear and sensitive handle for identifying the molecule.[9]

-

Infrared (IR) Spectroscopy : Key vibrational bands would include N-H stretching for the primary amine, C-H stretching for both aromatic and aliphatic groups, C=C stretching for the aromatic ring, and very strong, characteristic C-F stretching bands.[5]

-

Mass Spectrometry (MS) : The molecular ion peak (M+) would be observed at m/z 189.18. Fragmentation patterns would likely involve the loss of the methyl group or cleavage at the benzylic position.

Part 2: Synthesis and Chiral Purity

The synthesis of enantiomerically pure (S)-1-[3-(trifluoromethyl)phenyl]ethylamine typically involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 1-[3-(Trifluoromethyl)phenyl]ethylamine

The most common laboratory and industrial approach is the reductive amination of the corresponding ketone, 3'-(trifluoromethyl)acetophenone. The ketone itself can be synthesized from precursors like 3-bromobenzotrifluoride.[10]

Caption: General workflow for the synthesis of the racemic amine.

Causality Behind Experimental Choices: Reductive amination is a robust and high-yielding method for converting ketones to amines. The choice of reducing agent (e.g., catalytic hydrogenation vs. hydride reagents like sodium cyanoborohydride) depends on factors such as scale, functional group tolerance, and available equipment. Catalytic hydrogenation is often preferred for larger scales due to cost and atom economy, while hydride reagents offer milder conditions suitable for laboratory-scale synthesis.

Chiral Resolution

Achieving high enantiomeric purity is paramount for applications in pharmaceuticals and asymmetric synthesis. The classical method of diastereomeric salt crystallization remains a widely used and effective technique.[11][12]

Principle: The racemic amine (a mixture of R and S enantiomers) is reacted with a single enantiomer of a chiral acid (e.g., (R)-(-)-Mandelic acid or L-(+)-Tartaric acid). This reaction forms a mixture of two diastereomeric salts: [(S)-amine·(R)-acid] and [(R)-amine·(R)-acid]. These diastereomers possess different physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization.[13]

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Alternative Methods: Modern approaches, such as enzymatic kinetic resolution, offer high selectivity under mild conditions and are increasingly employed, particularly in green chemistry contexts.[14]

Part 3: Key Applications in Research & Drug Development

The unique structural features of (S)-1-[3-(trifluoromethyl)phenyl]ethylamine make it a versatile tool in several scientific domains.

Chiral Building Block in Asymmetric Synthesis

The primary application of this compound is as a chiral synthon. It serves as a starting material for the construction of more complex, enantiomerically pure molecules. The amine group provides a reactive handle for a wide range of chemical transformations (e.g., amide bond formation, N-alkylation, reductive amination), while the chiral center directs the stereochemistry of subsequent reactions. The trifluoromethyl-substituted phenyl ring is often incorporated directly into the final target molecule to enhance its pharmacological profile.[15] The CF₃ group is a bioisostere for other groups and is known to block metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[2]

Chiral Resolving Agent

Just as chiral acids are used to resolve racemic amines, (S)-1-[3-(trifluoromethyl)phenyl]ethylamine can be used as a chiral base to resolve racemic acidic compounds.[12] It reacts with a racemic acid to form diastereomeric salts, which can then be separated by crystallization. Its efficacy as a resolving agent stems from its ability to form stable, crystalline salts.

Pharmacological Significance

The phenethylamine scaffold is a well-known pharmacophore that interacts with various targets in the central nervous system (CNS).[16][17] Many CNS-active drugs are substituted phenethylamines. The trifluoromethyl group often enhances CNS penetration and receptor binding affinity. Consequently, (S)-1-[3-(trifluoromethyl)phenyl]ethylamine and its derivatives are frequently investigated in the development of new therapeutic agents.[1] For instance, the related alcohol, (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, is a key building block for neuroprotective compounds.[18]

Part 4: Safety, Handling, and Storage

Proper handling and storage are crucial due to the compound's potential hazards.

Hazard Identification

Based on data for structurally similar compounds, (S)-1-[3-(trifluoromethyl)phenyl]ethylamine should be handled as a hazardous substance.

-

Classification : Likely classified as corrosive, causing severe skin burns and eye damage. It may also be harmful or toxic if swallowed or in contact with skin.[19][20][21]

-

Precautionary Statements : Avoid breathing vapors, wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area.[21][22]

Recommended Handling Protocol

-

Engineering Controls : All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE) :

-

Gloves : Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection : Use chemical safety goggles or a face shield.

-

Lab Coat : A standard lab coat is required.

-

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[22]

Storage and Stability

-

Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

-

Incompatibilities : Keep away from strong oxidizing agents and acids.

-

Atmosphere : For long-term storage and to prevent degradation, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[20]

Part 5: Experimental Methodologies

The following protocols are representative examples for the resolution and analysis of this chiral amine.

Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol describes a general procedure for separating the (S)-enantiomer from a racemic mixture using L-(+)-Tartaric acid.

-

Dissolution : Dissolve racemic 1-[3-(trifluoromethyl)phenyl]ethylamine (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol) with gentle warming.

-

Addition of Resolving Agent : In a separate flask, dissolve L-(+)-Tartaric acid (0.5 eq.) in the same solvent. Add this solution dropwise to the amine solution with stirring. The use of 0.5 equivalents of the diacid is stoichiometric for resolving one enantiomer.

-

Crystallization : Allow the resulting solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.

-

Isolation : Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The collected solid is the diastereomeric salt (e.g., (S)-amine-L-tartrate).

-

Liberation of Free Amine : Suspend the isolated salt in water and add a strong base (e.g., 2M NaOH solution) until the pH is >12 to deprotonate the amine.

-

Extraction : Extract the free (S)-amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified (S)-enantiomer.

Protocol: Quality Control by Chiral High-Performance Liquid Chromatography (HPLC)

This method is essential for determining the enantiomeric excess (e.e.) of the resolved amine.

-

Column Selection : Utilize a chiral stationary phase (CSP) column designed for separating amines, such as a Daicel Chiralcel® OD-H or Chiralpak® AD-H column.

-

Mobile Phase : A typical mobile phase consists of a mixture of hexane and isopropanol, often with a small amount of a basic additive like diethylamine (DEA) to improve peak shape and resolution. A common starting condition is 95:5 Hexane:Isopropanol + 0.1% DEA.

-

Sample Preparation : Prepare a dilute solution of the amine sample (~1 mg/mL) in the mobile phase.

-

Analysis : Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times (t_R).

-

Calculation of Enantiomeric Excess (e.e.) :

-

Integrate the peak areas for the (S)-enantiomer (Area_S) and the (R)-enantiomer (Area_R).

-

Calculate the e.e. using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100

-

References

- 1. CAS 127852-21-5: (S)-1-[3-(Trifluoromethyl)phenyl]ethylami… [cymitquimica.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-1-[3-(trifluoromethyl)phenyl]ethylamine 95% | CAS: 127852-21-5 | AChemBlock [achemblock.com]

- 4. 3-(TRIFLUOROMETHYL)PHENETHYLAMINE | 52516-30-0 [chemicalbook.com]

- 5. 3-(Trifluoromethyl)phenethylamine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. (1S)-1-[2-Methyl-3-(Trifluoromethyl)Phenyl]Ethylamine - Properties, Uses, Safety, Supplier China | High Purity Chemical API | Research & Analysis [nj-finechem.com]

- 9. rsc.org [rsc.org]

- 10. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. onyxipca.com [onyxipca.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 17. Phenethylamine - Wikipedia [en.wikipedia.org]

- 18. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to (R)-1-[3-(Trifluoromethyl)phenyl]ethylamine: Synthesis, Analysis, and Applications

CAS Number: 127852-30-6

Introduction: A Chiral Building Block of Pharmaceutical Significance

(R)-1-[3-(trifluoromethyl)phenyl]ethylamine is a chiral amine that serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its structural features, particularly the presence of a trifluoromethyl group and a specific stereochemical configuration, impart unique properties that are highly valued in modern drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule, while the (R)-enantiomer's specific spatial arrangement is often key to its selective interaction with biological targets.[1] This guide provides a comprehensive overview of the synthesis, purification, analysis, and applications of this important chiral building block, tailored for researchers and professionals in the field of drug development.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of (R)-1-[3-(trifluoromethyl)phenyl]ethylamine is essential for its effective and safe handling in a laboratory setting.

Table 1: Physicochemical Properties of (R)-1-[3-(trifluoromethyl)phenyl]ethylamine

| Property | Value | Source |

| CAS Number | 127852-30-6 | PubChem |

| Molecular Formula | C₉H₁₀F₃N | PubChem |

| Molecular Weight | 189.18 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid | ChemicalBook |

| Boiling Point | 77 °C | ChemicalBook |

| Density | 1.186 g/cm³ | ChemicalBook |

| Refractive Index | 1.4635-1.4655 | ChemicalBook |

| Flash Point | 81 °C | ChemicalBook |

Table 2: Safety and Hazard Information

| Hazard Statement | GHS Pictogram | Precautionary Statement |

| Causes skin irritation. | Corrosion, Exclamation mark | Wear protective gloves/protective clothing/eye protection/face protection. |

| Causes serious eye damage. | Corrosion | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. |

| May cause respiratory irritation. | Exclamation mark | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

Asymmetric Synthesis: A Biocatalytic Approach

The stereoselective synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethylamine is paramount to its application in pharmaceuticals. While several chemical methods exist, biocatalysis using transaminases has emerged as a highly efficient and environmentally benign strategy for producing enantiomerically pure amines. The following protocol is based on the principles of asymmetric reductive amination of the corresponding ketone precursor, 3'-(trifluoromethyl)acetophenone.

Experimental Protocol: Biocatalytic Asymmetric Reductive Amination

This protocol utilizes an (R)-selective-ω-transaminase for the asymmetric synthesis of the target amine.

Materials:

-

3'-(Trifluoromethyl)acetophenone

-

Isopropylamine (amine donor)

-

(R)-selective-ω-transaminase (e.g., from Arthrobacter sp.)

-

Pyridoxal 5'-phosphate (PLP) (cofactor)

-

Potassium phosphate buffer (pH 7.5)

-

Toluene (for extraction)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Incubator shaker

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5) containing pyridoxal 5'-phosphate (1 mM).

-

Enzyme Addition: Add the (R)-selective-ω-transaminase to the buffer solution to a final concentration of 5-10 mg/mL.

-

Substrate and Amine Donor Addition: Add 3'-(trifluoromethyl)acetophenone (50 mM) and a molar excess of isopropylamine (e.g., 500 mM) to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 30-40 °C with gentle agitation (e.g., 150 rpm) for 24-48 hours. Monitor the reaction progress by chiral HPLC or GC.

-

Work-up: Once the reaction has reached completion, cool the mixture to room temperature. Extract the product with toluene (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (R)-1-[3-(trifluoromethyl)phenyl]ethylamine.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Biocatalyst: The use of an (R)-selective-ω-transaminase directly yields the desired enantiomer with high stereoselectivity, avoiding the need for chiral separation of a racemic mixture.

-

Amine Donor: Isopropylamine is a common and efficient amine donor for transaminase reactions. The by-product, acetone, is volatile and can be easily removed.

-

Cofactor: Pyridoxal 5'-phosphate is an essential cofactor for most transaminases, facilitating the transfer of the amino group.

-

pH and Temperature: The reaction conditions are optimized to ensure the stability and optimal activity of the enzyme.

Caption: Workflow for the biocatalytic synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethylamine.

Chiral Analysis: Ensuring Enantiomeric Purity

The determination of the enantiomeric excess (ee) is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.

Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as Chiralcel OD-H or Chiralpak AD-H)

Chromatographic Conditions:

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution.

-

Record the chromatogram and identify the peaks corresponding to the (R)- and (S)-enantiomers. The elution order should be confirmed with a racemic standard.

-

Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Causality Behind Experimental Choices:

-

Chiral Stationary Phase: Polysaccharide-based CSPs are known for their broad applicability in separating a wide range of chiral compounds, including amines. The chiral recognition mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector.

-

Mobile Phase: A mixture of a non-polar solvent (n-hexane) and a polar modifier (isopropanol) is commonly used in normal-phase chiral chromatography to achieve optimal separation. Diethylamine is added as a basic modifier to improve peak shape and reduce tailing of the amine analyte.

Caption: Workflow for the chiral HPLC analysis of (R)-1-[3-(trifluoromethyl)phenyl]ethylamine.

Spectroscopic Characterization

The structural confirmation of (R)-1-[3-(trifluoromethyl)phenyl]ethylamine is performed using standard spectroscopic techniques.

Table 3: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~1.4 (d, 3H, CH₃), ~1.8 (br s, 2H, NH₂), ~4.2 (q, 1H, CH), ~7.4-7.6 (m, 4H, Ar-H) |

| ¹³C NMR | δ (ppm): ~25 (CH₃), ~52 (CH), ~123-131 (Ar-C), ~124 (q, J ≈ 272 Hz, CF₃), ~147 (Ar-C-N) |

| Mass Spectrometry (EI) | m/z (%): 189 (M⁺), 174 (M-CH₃)⁺, 160 (M-NHCH₂)⁺ |

Applications in Drug Discovery: A Key Component in Neuroprotective Agents

(R)-1-[3-(trifluoromethyl)phenyl]ethylamine is a valuable building block in the synthesis of neuroprotective agents.[2][3] These are compounds designed to prevent or slow down the process of neuronal cell death, which is a hallmark of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as ischemic stroke. The specific stereochemistry of the (R)-enantiomer is often crucial for the desired biological activity, as it dictates the precise fit of the drug molecule into the binding pocket of its target protein.

One of the key mechanisms through which neuroprotective agents exert their effects is by modulating signaling pathways that are involved in cell survival and apoptosis (programmed cell death). For instance, a neuroprotective agent derived from (R)-1-[3-(trifluoromethyl)phenyl]ethylamine might act by inhibiting pro-apoptotic proteins or activating pro-survival pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride [myskinrecipes.com]

A Comprehensive Technical Guide to 1-(3-Trifluoromethylphenyl)ethylamine: Properties, Synthesis, Chiral Resolution, and Applications in Drug Discovery

Executive Summary: This guide provides an in-depth analysis of 1-(3-trifluoromethylphenyl)ethylamine, a critical chiral building block in modern medicinal chemistry. We will explore the fundamental physicochemical properties conferred by its unique structure, particularly the influential trifluoromethyl group, which enhances metabolic stability and bioavailability in active pharmaceutical ingredients (APIs). This document details a standard synthesis protocol, a robust methodology for chiral resolution via diastereomeric salt crystallization, and discusses its applications in the development of therapeutics, especially for neurological disorders. Safety protocols and handling procedures are also outlined for laboratory professionals.

Introduction to this compound

This compound is a fluorinated chiral amine that has emerged as a cornerstone intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its value extends beyond its basic amine functionality; the presence and position of the trifluoromethyl (-CF3) group on the phenyl ring are of paramount strategic importance in drug design.

The Strategic Importance of the Trifluoromethyl Group:

In medicinal chemistry, the substitution of hydrogen with fluorine-containing moieties is a well-established strategy to optimize drug candidates.[3] The -CF3 group, in particular, imparts several advantageous properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation (e.g., oxidative attack by cytochrome P450 enzymes). This often increases the in-vivo half-life of a drug.[1][3]

-

Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity (Hansch π value of +0.88) of the molecule.[3] This property can improve a compound's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for drugs targeting the central nervous system.[3][4]

-

Modulation of Basicity: As a potent electron-withdrawing group, the -CF3 moiety reduces the basicity (pKa) of the ethylamine group compared to its non-fluorinated analog. This can influence salt formation, solubility, and the strength of interactions with biological targets.

-

Bioavailability: The combination of metabolic stability and enhanced lipophilicity often leads to improved oral bioavailability of the final API.[1]

Given these benefits, this compound is frequently employed in the development of novel antidepressants, antipsychotics, and other agents for neurological disorders.[1][4]

Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its application in synthesis. Key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀F₃N | [1][5][6][7] |

| Molecular Weight | 189.18 g/mol | [1][5][6][7][8] |

| Appearance | Colorless to light yellow liquid | [1][7] |

| Density | ~1.18 g/cm³ | [8][][10] |

| Boiling Point | 184.1 °C (Predicted at 760 mmHg) | [8][][10] |

| pKa | 8.72 ± 0.10 (Predicted) | [8] |

| CAS Number (Racemate) | 59382-36-4 | [1][2][7] |

| CAS Number (S-enantiomer) | 127852-21-5 | [4][6][8] |

| CAS Number (R-enantiomer) | 127852-30-6 | [5] |

Synthesis and Stereochemistry

The most common and industrially scalable synthesis of racemic this compound is achieved through the reductive amination of 3'-(trifluoromethyl)acetophenone.

General Synthesis Pathway: Reductive Amination

This process involves two key stages: the formation of an imine intermediate by reacting the ketone with an ammonia source, followed by the in-situ reduction of the imine to the desired primary amine. Various reducing agents can be employed, with sodium borohydride being a common choice for its selectivity and operational simplicity.

Caption: Workflow for the synthesis of the racemic amine.

Experimental Protocol: Synthesis via Reductive Amination

-

Objective: To synthesize racemic this compound from 3'-(trifluoromethyl)acetophenone.

-

Materials: 3'-(Trifluoromethyl)acetophenone, Ammonium Acetate, Methanol (MeOH), Sodium Borohydride (NaBH₄), Diethyl Ether, 1M Hydrochloric Acid (HCl), 2M Sodium Hydroxide (NaOH), Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3'-(trifluoromethyl)acetophenone (1.0 eq) and ammonium acetate (5.0 eq) in methanol.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the flask in an ice bath to 0-5 °C. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Expert Insight: Portion-wise addition of NaBH₄ is a critical safety and selectivity measure. It controls the exothermic reaction and prevents side reactions, ensuring a higher yield of the desired amine.

-

-

Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Carefully quench the reaction by the slow addition of 1M HCl until the pH is acidic (~pH 2), which neutralizes excess borohydride.

-

Work-up (Basification & Extraction): Transfer the mixture to a separatory funnel. Basify the aqueous layer by adding 2M NaOH until the pH is strongly alkaline (~pH 12). This deprotonates the amine salt, making it soluble in organic solvents.

-

Extract the aqueous layer three times with diethyl ether.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic amine.

-

Purification: The product can be further purified by vacuum distillation if necessary.

-

Chiral Resolution of the Racemic Mixture

For pharmaceutical applications, isolating a single enantiomer is often mandatory, as biological activity typically resides in one stereoisomer while the other may be inactive or contribute to side effects. The most prevalent method for separating the enantiomers of this amine is through the crystallization of diastereomeric salts.[11]

Principle of Diastereomeric Salt Crystallization

This technique leverages the fact that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine (a mixture of R and S enantiomers) with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed (R-amine/R-acid and S-amine/R-acid). These salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent.[11]

Caption: Diastereomeric salt crystallization workflow.

Experimental Protocol: Chiral Resolution with L-(-)-Dibenzoyl-Tartaric Acid (L-DBTA)

-

Objective: To isolate one enantiomer from the racemic mixture. Common resolving agents include derivatives of tartaric acid.[12][13]

-

Materials: Racemic this compound, L-(-)-Dibenzoyl-Tartaric Acid (L-DBTA), Ethanol, 2M Sodium Hydroxide (NaOH), Dichloromethane (DCM).

-

Procedure:

-

Salt Formation: Dissolve the racemic amine (1.0 eq) in warm ethanol. In a separate flask, dissolve L-DBTA (0.5 eq) in warm ethanol.

-

Rationale: Using 0.5 equivalents of the resolving agent is a common strategy. It ensures that only one enantiomer can form a salt and precipitate, leaving the other in solution and maximizing the efficiency of the initial separation step.

-

-

Combine the two solutions and stir. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol. This solid is the diastereomerically enriched salt.

-

Liberation of the Free Amine: Suspend the collected crystals in water and add dichloromethane. While stirring vigorously, add 2M NaOH solution until the pH is >12. This breaks the salt, liberating the free amine into the organic layer.

-

Extraction and Purification: Separate the layers. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

Validation: The enantiomeric excess (e.e.) of the product must be determined using a self-validating analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).

-

Applications in Drug Development

This compound is not an active drug itself but a high-value intermediate. Its structural motif is found in numerous compounds investigated for therapeutic use.

-

Central Nervous System (CNS) Agents: Its ability to cross the blood-brain barrier makes this scaffold ideal for developing drugs targeting neurological and psychiatric conditions.[1][4]

-

Asymmetric Synthesis: The pure enantiomers serve as chiral auxiliaries or starting materials in asymmetric synthesis, allowing for the stereocontrolled construction of more complex molecules.[]

-

Fenfluramine Synthesis: The core structure is related to fenfluramine, an anorectic drug, highlighting its relevance in metabolic drug research. The synthesis of a related ketone is a key step in fenfluramine production.[14]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound presents several hazards.

Hazard Identification:

| Precautionary Measure | Protocol | Source(s) |

| Ventilation | Handle only in a well-ventilated area, preferably within a chemical fume hood. | [15][17][19] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. | [15][17][18] |

| First Aid (Eyes) | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [15][17][19] |

| First Aid (Skin) | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. | [15][17][19] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [15][17][20] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. | [1][21] |

Conclusion

This compound represents a quintessential example of a modern chiral building block whose value is defined by its carefully designed chemical features. The strategic placement of the trifluoromethyl group provides medicinal chemists with a powerful tool to enhance the drug-like properties of new molecular entities. A thorough understanding of its synthesis, stereochemistry, and chiral resolution is therefore indispensable for researchers and scientists in the field of drug development.

References

- 1. This compound [myskinrecipes.com]

- 2. Page loading... [wap.guidechem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. (R)-1-[3-(Trifluoromethyl)phenyl]ethylamine | 127852-30-6 [chemicalbook.com]

- 6. (S)-1-[3-(trifluoromethyl)phenyl]ethylamine 95% | CAS: 127852-21-5 | AChemBlock [achemblock.com]

- 7. 1-[3-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE | 59382-36-4 | INDOFINE Chemical Company [indofinechemical.com]

- 8. echemi.com [echemi.com]

- 10. (R)-1-[3-(Trifluoromethyl)phenyl]ethylamine | Others 15 | 127852-30-6 | Invivochem [invivochem.com]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]

- 14. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine | C9H10F3N | CID 2779048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. fishersci.com [fishersci.com]

- 20. Page loading... [guidechem.com]

- 21. (1S)-1-[2-Methyl-3-(Trifluoromethyl)Phenyl]Ethylamine - Properties, Uses, Safety, Supplier China | High Purity Chemical API | Research & Analysis [nj-finechem.com]

A Comprehensive Spectroscopic and Chiroptical Analysis of 1-(3-Trifluoromethylphenyl)ethylamine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic and chiroptical properties of the chiral amine 1-(3-trifluoromethylphenyl)ethylamine. This compound serves as a critical building block in the synthesis of pharmaceuticals and other biologically active molecules.[1][] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical and biological systems. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data. Furthermore, advanced techniques for the analysis of its chirality, a key determinant of its biological activity, are discussed with a focus on practical applications. The methodologies presented herein are designed to be self-validating, ensuring a high degree of confidence in the analytical results.

Introduction: The Significance of this compound

This compound is a primary chiral amine featuring a trifluoromethyl group at the meta-position of the phenyl ring. The trifluoromethyl group is a key pharmacophore that can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The chirality of the ethylamine side chain introduces stereoisomerism, with the individual enantiomers often exhibiting distinct pharmacological and toxicological profiles. Consequently, the synthesis and characterization of enantiomerically pure this compound are of great importance in medicinal chemistry.

A robust analytical workflow for the characterization of this molecule is essential and relies on a combination of spectroscopic techniques. This guide will delve into the nuances of each of these techniques, providing not just the expected data but also the rationale behind the spectral features observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the electronic environment of the nuclei.

¹H NMR Spectroscopy

2.1.1. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton, the methyl protons, and the amine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (H2, H4, H5, H6) | 7.4 - 7.7 | Multiplet (m) | - |

| Methine (CH) | ~4.2 | Quartet (q) | ~6.7 |

| Amine (NH₂) | 1.5 - 2.5 (broad) | Singlet (s, broad) | - |

| Methyl (CH₃) | ~1.4 | Doublet (d) | ~6.7 |

2.1.2. Interpretation and Rationale

-

Aromatic Protons (7.4 - 7.7 ppm): The protons on the phenyl ring are deshielded due to the aromatic ring current and the electron-withdrawing effect of the trifluoromethyl group. Their signals appear as a complex multiplet in the downfield region of the spectrum. The meta-substitution pattern leads to distinct electronic environments for the four aromatic protons, resulting in overlapping signals.[4]

-

Methine Proton (~4.2 ppm): The proton attached to the chiral center (CH) is deshielded by the adjacent nitrogen atom and the aromatic ring. It appears as a quartet due to coupling with the three equivalent protons of the methyl group (n+1 rule, where n=3).[5]

-

Amine Protons (1.5 - 2.5 ppm): The chemical shift of the amine protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad and may not show coupling to adjacent protons due to rapid proton exchange.

-

Methyl Protons (~1.4 ppm): The protons of the methyl group are shielded and appear in the upfield region. The signal is split into a doublet by the adjacent methine proton (n+1 rule, where n=1).

2.1.3. Experimental Protocol for ¹H NMR Data Acquisition

A standard protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate analysis.[6]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the amine protons.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

The acquisition time should be set to at least 2-3 seconds to ensure good digital resolution.[7]

-

A relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis.

-

The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.[8]

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

2.2.1. Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling to ¹⁹F |

| Aromatic (C-CF₃) | ~131 | Quartet (q) |

| Aromatic (CH) | 123 - 130 | - |

| Aromatic (C-CH) | ~145 | - |

| Trifluoromethyl (CF₃) | ~124 | Quartet (q) |

| Methine (CH) | ~51 | - |

| Methyl (CH₃) | ~25 | - |

2.2.2. Interpretation and Rationale

-

Aromatic Carbons (123 - 145 ppm): The aromatic carbons resonate in the downfield region. The carbon atom directly attached to the trifluoromethyl group (C-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The chemical shift of this carbon is influenced by the strong electron-withdrawing nature of the CF₃ group.[9][10] The other aromatic carbons will appear as singlets in a proton-decoupled spectrum.

-

Trifluoromethyl Carbon (~124 ppm): The carbon of the CF₃ group will also appear as a quartet due to one-bond coupling with the three fluorine atoms. The large one-bond ¹³C-¹⁹F coupling constant is a characteristic feature.

-

Methine Carbon (~51 ppm): The carbon of the chiral center (CH) is attached to the nitrogen atom and the aromatic ring, leading to a chemical shift in the midfield region.

-

Methyl Carbon (~25 ppm): The methyl carbon is the most shielded and appears at the highest field.

2.2.3. Experimental Protocol for ¹³C NMR Data Acquisition

The acquisition of a ¹³C NMR spectrum requires consideration of the low natural abundance of the ¹³C isotope.[11][12]

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.

-

Instrument Setup: Similar to ¹H NMR, the instrument needs to be locked, shimmed, and the probe tuned for the ¹³C frequency.

-

Data Acquisition:

-

A standard proton-decoupled pulse sequence (e.g., zgpg on Bruker instruments) is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[8]

-

A wider spectral width (e.g., 0-200 ppm) is necessary.

-

A larger number of scans is typically required to obtain a good signal-to-noise ratio.

-

A relaxation delay of 2-5 seconds is recommended to allow for the typically longer relaxation times of quaternary carbons.[13]

-

-

Data Processing: The processing steps are similar to those for ¹H NMR, with the chemical shift scale typically referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted FT-IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, often two bands for primary amine |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to strong |

| N-H Bend (amine) | 1550 - 1650 | Medium |

| C-F Stretch (trifluoromethyl) | 1100 - 1350 | Strong, often multiple bands |

| C-N Stretch | 1000 - 1250 | Medium |

Interpretation and Rationale

-

N-H Stretching (3300 - 3500 cm⁻¹): The presence of a primary amine is typically indicated by two bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretching (3000 - 3100 cm⁻¹ and 2850 - 3000 cm⁻¹): The spectrum will show absorptions for both aromatic and aliphatic C-H stretching vibrations.

-

C-F Stretching (1100 - 1350 cm⁻¹): A series of strong absorption bands in this region is a characteristic signature of the trifluoromethyl group. The C-F bond is highly polar, leading to intense IR absorptions.[14][15]

-

Aromatic C=C Stretching (1450 - 1600 cm⁻¹): These absorptions are characteristic of the phenyl ring.

Experimental Protocol for FT-IR Data Acquisition

A common and convenient method for acquiring the FT-IR spectrum of a liquid sample is using an Attenuated Total Reflectance (ATR) accessory.[16]

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Acquire the sample spectrum over the desired range (e.g., 4000 - 400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.[17]

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization)

-

Molecular Ion (M⁺˙): m/z = 189.08

-

Major Fragment Ions:

| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 174 | [M - CH₃]⁺ | •CH₃ | Alpha-cleavage |

| 120 | [M - C₂H₄N]⁺ | •C₂H₄N | Benzylic cleavage |

| 145 | [C₇H₄F₃]⁺ | •C₂H₅N | Cleavage of the ethylamine side chain |

Interpretation and Rationale of Fragmentation

Under electron ionization (EI), the this compound molecule will be ionized to form a molecular ion (M⁺˙). This high-energy species will then undergo fragmentation to produce more stable ions.

-

Alpha-Cleavage (m/z 174): The cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This results in the loss of a methyl radical (•CH₃) and the formation of a resonance-stabilized iminium ion.

-

Benzylic Cleavage (m/z 120): Cleavage of the bond between the chiral carbon and the phenyl ring can lead to the formation of a stable benzylic-type radical and a charged ethylamine fragment. Alternatively, charge retention on the aromatic portion can occur.

-

Loss of the Ethylamine Side Chain (m/z 145): Cleavage of the bond between the aromatic ring and the ethylamine side chain results in the formation of a trifluoromethylphenyl cation.

Experimental Protocol for Mass Spectrometry Data Acquisition

Gas chromatography-mass spectrometry (GC-MS) with electron ionization is a standard method for the analysis of volatile compounds like this compound.[18]

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC):

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

The GC column (e.g., a non-polar capillary column) separates the analyte from any impurities.

-

A temperature program is used to elute the compound from the column.

-

-

Mass Spectrometry (MS):

-

The eluent from the GC is introduced into the ion source of the mass spectrometer.

-

Ionization: Electron ionization at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio.

-

Scan Range: Acquire data over a range of m/z 40-300 to detect the molecular ion and all significant fragments.

-

Analysis of Chirality: Beyond the Basic Structure

Since this compound is a chiral molecule, determining its enantiomeric purity is often a critical requirement. Standard spectroscopic techniques like NMR, IR, and MS do not differentiate between enantiomers. Therefore, specialized chiroptical techniques or chiral derivatization methods are necessary.

Chiral NMR Spectroscopy

The enantiomers of a chiral amine can be distinguished by NMR by converting them into diastereomers through reaction with a chiral derivatizing agent (CDA). The resulting diastereomers have different physical properties and will exhibit distinct NMR spectra.

5.1.1. Experimental Workflow for Chiral Derivatization

Caption: Workflow for enantiomeric excess determination by chiral NMR.

5.1.2. Rationale and Protocol

-

Choice of Chiral Derivatizing Agent (CDA): A common CDA for primary amines is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride). The reaction forms diastereomeric amides.

-

Protocol:

-

Dissolve a known amount of this compound in an anhydrous aprotic solvent (e.g., CDCl₃) in an NMR tube.

-

Add a slight excess of the chiral derivatizing agent.

-

Acquire a ¹H or ¹⁹F NMR spectrum of the reaction mixture.

-

-

Data Analysis: The diastereomers will have slightly different chemical shifts for some of their protons or fluorine atoms. The enantiomeric excess (ee) can be calculated by integrating the corresponding signals of the two diastereomers.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is a powerful technique for determining the absolute configuration and enantiomeric purity of chiral compounds. The enantiomers of this compound will produce mirror-image CD spectra.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its identification, characterization, and purity assessment. By integrating data from ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, a complete structural picture of the molecule can be obtained. Furthermore, the application of specialized chiral analysis techniques is essential for controlling the stereochemical integrity of this important pharmaceutical building block. The protocols and interpretations provided herein are grounded in established scientific principles and are designed to ensure the generation of reliable and defensible analytical data.

References

- 1. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. compoundchem.com [compoundchem.com]

- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. sites.bu.edu [sites.bu.edu]

- 9. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.uiowa.edu [chem.uiowa.edu]

- 12. chem.uiowa.edu [chem.uiowa.edu]

- 13. r-nmr.eu [r-nmr.eu]

- 14. The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 15. 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S· - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Protocol for bacterial typing using Fourier transform infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

1H NMR spectrum of 1-(3-trifluoromethyl)phenylethylamine

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(3-trifluoromethyl)phenylethylamine

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(3-trifluoromethyl)phenylethylamine. It is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification. The document delves into the theoretical underpinnings of the spectrum, presents a robust experimental protocol, and offers a detailed interpretation of the spectral data, grounding all claims in authoritative sources.

Foundational Principles: Decoding the ¹H NMR Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[1][2] The principle relies on the fact that certain nuclei, including the proton (¹H), possess a quantum mechanical property called spin.[3][4] When placed in a strong external magnetic field, these nuclei align in specific energy states. The application of radiofrequency pulses can induce transitions between these states, a phenomenon known as resonance.[2][5] The precise frequency required for resonance is highly sensitive to the local electronic environment of each nucleus, providing the basis for structural analysis.[1]

For 1-(3-trifluoromethyl)phenylethylamine, several key NMR concepts are critical for a complete spectral interpretation:

-

Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), reflects the electronic environment of the proton. Electron-withdrawing groups (like the trifluoromethyl group, -CF₃) decrease the electron density around nearby protons, "deshielding" them from the external magnetic field and causing their signals to appear at a higher chemical shift (downfield).[3]

-

Integration: The area under an NMR signal is directly proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique chemical environment.

-

Spin-Spin Coupling (J-coupling): The magnetic field of a proton can influence the magnetic field experienced by protons on adjacent atoms through the intervening chemical bonds.[6][7] This interaction, known as J-coupling or spin-spin splitting, causes NMR signals to split into multiple lines (multiplets).[8] The number of lines in a multiplet is typically determined by the "n+1 rule," where 'n' is the number of equivalent neighboring protons. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about molecular connectivity and stereochemistry.[8]

Structural Analysis and Spectral Prediction

A thorough analysis of the 1-(3-trifluoromethyl)phenylethylamine structure allows for a detailed prediction of its ¹H NMR spectrum. The molecule can be divided into distinct spin systems: the aromatic protons, the aliphatic methine and methyl protons, and the amine protons.

Caption: Structure of 1-(3-trifluoromethyl)phenylethylamine.

The Aliphatic Region (0.5 - 5.0 ppm)

-

Methyl Protons (-CH₃): These three protons are chemically equivalent. They are adjacent to the single methine proton, and according to the n+1 rule, their signal will be split into a doublet (1+1=2).

-

Methine Proton (-CH): This single proton is adjacent to the three equivalent methyl protons. Its signal will be split into a quartet (3+1=4). Its chemical shift is influenced by both the aromatic ring and the amine group, placing it downfield relative to a simple alkane.

-

Amine Protons (-NH₂): In proton NMR, amine protons often present as a broad signal with a chemical shift that is highly dependent on solvent, concentration, and temperature.[9] This is due to two primary factors: (1) rapid chemical exchange of the protons with other labile protons (like trace water) in the solution, which averages the magnetic environments and decouples them from adjacent protons, and (2) quadrupolar broadening caused by the ¹⁴N nucleus.[10] Consequently, the -NH₂ signal is typically a broad singlet that does not show coupling to the methine proton. Its presence can be confirmed by adding a few drops of deuterium oxide (D₂O) to the NMR tube; the labile -NH₂ protons will exchange with deuterium, causing the signal to disappear from the spectrum.[11]

The Aromatic Region (7.0 - 8.0 ppm)

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing and deactivating group. Its presence on the aromatic ring at the meta-position breaks the symmetry of the phenyl group, rendering all four remaining aromatic protons chemically non-equivalent. This results in a complex series of multiplets in the aromatic region of the spectrum.

-

Protons ortho and para to -CF₃ (H-2, H-4, H-6): These protons will be the most deshielded due to the strong inductive effect of the -CF₃ group, shifting their signals significantly downfield.

-

Proton meta to -CF₃ (H-5): This proton will be the least affected by the electron-withdrawing group and will appear at the most upfield position within the aromatic region.

-

Coupling: The aromatic protons will exhibit ortho (~7-9 Hz), meta (~2-3 Hz), and para (~0-1 Hz) coupling, leading to complex and overlapping multiplets that can be challenging to resolve without advanced 2D NMR techniques.[6] It is also possible to observe very small, long-range couplings between the fluorine atoms of the -CF₃ group and the aromatic protons, which can further complicate the signals.[12]

Predicted ¹H NMR Data Summary

The following table summarizes the expected signals for 1-(3-trifluoromethyl)phenylethylamine. Chemical shift values are predictions based on analogous structures and substituent effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Amine (-NH ₂) | 1.0 - 3.0 (variable) | 2H | Broad Singlet (br s) | N/A |

| Methyl (-CH ₃) | 1.4 - 1.6 | 3H | Doublet (d) | ~6.5 - 7.0 Hz |

| Methine (-CH ) | 4.2 - 4.4 | 1H | Quartet (q) | ~6.5 - 7.0 Hz |

| Aromatic Protons | 7.4 - 7.8 | 4H | Multiplet (m) | ortho, meta, para coupling |

Note: NMR prediction software can provide more precise theoretical values for comparison with experimental data.[13][14][15]

Experimental Protocol: From Sample to Spectrum

Acquiring a high-quality ¹H NMR spectrum requires meticulous sample preparation and a systematic approach to data acquisition.[16] This protocol outlines a self-validating system to ensure reproducibility and accuracy.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology: Sample Preparation

-

Use the Proper Amount of Material: For a typical high-field NMR spectrometer, weigh 5-25 mg of 1-(3-trifluoromethyl)phenylethylamine for a standard ¹H NMR spectrum.[17][18]

-

Causality: This concentration ensures a strong enough signal for rapid data acquisition without causing issues like line broadening or difficulty shimming that can arise from overly concentrated samples.[19]

-

-

Select an Appropriate Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Approximately 0.6-0.7 mL is required for a standard 5 mm NMR tube.

-

Causality: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum.[17] The deuterium nucleus also provides a "lock" signal, which the spectrometer uses to stabilize the magnetic field during the experiment, ensuring high resolution.

-

-

Ensure Complete Dissolution and Purity: Dissolve the sample in the solvent in a separate small vial before transferring it to the NMR tube.[19]

-

Causality: This allows for vortexing or gentle heating if needed to ensure the sample is fully dissolved. It is critical to remove all solid particles.

-

-

Filter the Sample: Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the sample solution directly into a clean, dry, unscratched NMR tube.[18]

-

Causality: Suspended solids or paramagnetic impurities will drastically degrade the magnetic field homogeneity, resulting in broad, poorly resolved spectral lines that cannot be corrected by shimming.[19] Cotton wool should be avoided as solvents can leach impurities from it.

-

-

Label the Sample: Clearly label the NMR tube with the compound's identity and your notebook reference number.

Step-by-Step Methodology: Data Acquisition

This is a generalized procedure for a modern Fourier Transform NMR spectrometer. Specific commands may vary based on the manufacturer (e.g., Bruker, JEOL).[20][21][22]

-

Sample Insertion: Insert the NMR tube into a spinner and place it in the sample changer or the top of the magnet bore. The spectrometer's air lift system will gently lower it into the probe.

-

Locking and Spinning: Initiate the sample spinning (typically 20 Hz) to average out radial magnetic field inhomogeneities. Instruct the spectrometer to "lock" onto the deuterium signal of the solvent.

-

Trustworthiness: A stable lock signal is essential for maintaining the field strength and frequency stability required for a high-resolution spectrum.

-

-

Shimming: Perform an automated or manual shimming procedure.

-

Causality: Shimming adjusts the currents in a series of small coils (shims) to make the magnetic field as homogeneous as possible across the sample volume. Good shimming is the most critical step for obtaining sharp, symmetrical peaks.[23]

-

-

Set Acquisition Parameters: Load a standard proton experiment parameter set. Key parameters include the pulse width (calibrated for a 90° pulse), acquisition time (typically 2-4 seconds), relaxation delay (1-5 seconds to allow spins to return to equilibrium), and the number of scans (NS). For a sample of this concentration, 8 to 16 scans are usually sufficient.

-

Acquire the Spectrum: Start the acquisition. The spectrometer will pulse the sample and record the resulting signal, known as the Free Induction Decay (FID).

Data Processing and Final Interpretation

The raw FID data must be mathematically processed to generate the final frequency-domain spectrum.

Caption: Logical flow for processing raw NMR data to verify a structure.

-

Fourier Transform (FT): The time-domain FID signal is converted into a frequency-domain spectrum.

-

Phase Correction: The transformed spectrum is manually or automatically phased so that all peaks are purely absorptive and point in the same direction.

-

Baseline Correction: A polynomial function is applied to flatten the baseline of the spectrum.

-

Calibration: The chemical shift axis (x-axis) is calibrated. By convention, the signal for an internal standard like tetramethylsilane (TMS) is set to 0.00 ppm.[24] If TMS is not added, the residual proton signal of the solvent (e.g., CDCl₃ at 7.26 ppm) can be used as a secondary reference.

-

Integration: The integral is calculated for each signal. By setting the integral of a known peak (e.g., the 3H methyl doublet) to 3.0, the relative integrals of the other peaks should correspond to their respective proton counts (1H for the methine, 2H for the amine, 4H total for the aromatic region).

-

Peak Picking and Analysis: The final step involves comparing the experimental spectrum to the predictions.

-

Confirm the presence of a doublet integrating to 3H around 1.4-1.6 ppm.

-

Confirm a quartet integrating to 1H around 4.2-4.4 ppm. Measure the J-coupling and verify it is identical to that of the doublet.

-

Look for a broad singlet integrating to ~2H, noting its chemical shift may vary.

-

Analyze the complex multiplet in the aromatic region, confirming a total integration of 4H and noting the downfield shift characteristic of the -CF₃ substituent.

-

This comprehensive match between the predicted and experimental data provides unambiguous confirmation of the structure of 1-(3-trifluoromethyl)phenylethylamine.

References

- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 2. microbenotes.com [microbenotes.com]

- 3. process-nmr.com [process-nmr.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 6. acdlabs.com [acdlabs.com]

- 7. J-coupling - Wikipedia [en.wikipedia.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Video: NMR Spectroscopy Of Amines [jove.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 15. docs.chemaxon.com [docs.chemaxon.com]

- 16. How To [chem.rochester.edu]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 19. researchgate.net [researchgate.net]

- 20. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 21. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 22. weizmann.ac.il [weizmann.ac.il]

- 23. commons.ggc.edu [commons.ggc.edu]

- 24. biophysics.org [biophysics.org]

Mass spectrometry of 1-(3-trifluoromethylphenyl)ethylamine

An In-Depth Technical Guide to the Mass Spectrometry of 1-(3-Trifluoromethylphenyl)ethylamine for Pharmaceutical Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of this compound, a chiral amine of significant interest in medicinal chemistry and pharmaceutical development.[1][2] As a versatile building block for biologically active compounds, its rigorous characterization is paramount.[2] This document moves beyond standard operating procedures to detail the causality behind methodological choices, from ionization and fragmentation principles to the development and validation of a robust quantitative LC-MS/MS workflow. We will cover sample preparation, chiral liquid chromatography, tandem mass spectrometry (MS/MS) method development, and the critical parameters for method validation that ensure data integrity and regulatory compliance.[3][4] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a deep, practical understanding of applying mass spectrometry to this class of compounds.

Physicochemical Profile and its Mass Spectrometric Implications

Understanding the inherent chemical nature of this compound is the foundation for developing a successful mass spectrometry method. The molecule's structure, featuring a basic ethylamine side chain and a trifluoromethyl-substituted phenyl ring, dictates its behavior in solution and during ionization.

The presence of the primary amine group makes the molecule basic, readily accepting a proton in acidic conditions to form a positive ion. This property makes positive-mode Electrospray Ionization (ESI) an ideal choice for generating the precursor ion for MS analysis.[5] The trifluoromethyl group enhances lipophilicity, which influences its chromatographic retention and potential for matrix effects in biological samples.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source | Implication for MS Analysis |

| Molecular Formula | C₉H₁₀F₃N | [1][2] | Defines the monoisotopic mass for accurate precursor ion selection. |

| Molecular Weight | 189.18 g/mol | [6] | The protonated molecule [M+H]⁺ will have an m/z of ~190.1. |

| pKa (predicted) | 8.72 ± 0.10 | [7] | Confirms the basicity; molecule will be protonated at pH < 8.7, ideal for positive-mode ESI. |

| LogP (predicted) | 2.01 - 2.1 | [2][6] | Indicates moderate lipophilicity, suitable for reverse-phase liquid chromatography. |

| Chirality | Exists as (R) and (S) enantiomers | [1] | Requires chiral chromatography for enantioselective analysis and quantification.[8][9] |

Ionization and Fragmentation: The Core of Mass Spectrometric Analysis

Ionization Technique: Electrospray Ionization (ESI)

For non-volatile pharmaceutical molecules like this compound, ESI is the ionization source of choice when coupled with liquid chromatography (LC-MS).[10][11] ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. Operating in positive ion mode (+ESI), the acidic mobile phase used in reverse-phase chromatography facilitates the protonation of the basic amine group, efficiently generating the protonated molecule, [M+H]⁺, at m/z 190.1. This ion serves as the precursor for subsequent tandem mass spectrometry (MS/MS) experiments.

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is essential for achieving selectivity and structural confirmation.[12] The fragmentation of phenethylamines is well-characterized and typically proceeds through predictable pathways.[13][14][15] For this compound, the primary fragmentation event upon collision-induced dissociation (CID) is the cleavage of the Cα-Cβ bond (benzylic cleavage), which is the weakest bond adjacent to the aromatic ring.

Key Predicted Fragmentation Steps:

-

Precursor Ion: The protonated molecule, [M+H]⁺, at m/z 190.1 .

-

Primary Fragmentation (α-cleavage): The most favorable pathway is the cleavage of the bond between the chiral carbon (Cα) and the methyl group, leading to the loss of a methyl radical (•CH₃). However, the most common and stable fragment observed in similar structures arises from the loss of ammonia (NH₃) or cleavage at the benzylic position.

-

Benzylic Cleavage: Cleavage of the bond between the ethylamine side chain and the phenyl ring is highly probable. The most characteristic fragmentation for phenethylamines involves the loss of the amine group. A neutral loss of ammonia (NH₃, 17.03 Da) from the precursor ion is a common pathway for primary amines, though often less pronounced than benzylic cleavage.[13]

-

Formation of the Tropylium Ion Analogue: A major fragment is expected at m/z 173.1 corresponding to the [M+H-NH₂]⁺ ion, resulting from the loss of the amino group. Further fragmentation of the trifluoromethylphenyl moiety can also occur.

Caption: Proposed ESI-MS/MS fragmentation pathway.

A Validated LC-MS/MS Workflow for Chiral Quantification

A robust and reliable method is built upon a systematic workflow that encompasses sample preparation, chromatographic separation, and mass spectrometric detection. This workflow must be self-validating to ensure the trustworthiness of the generated data.[3]

Workflow Overview

The following diagram outlines the logical flow for the quantitative analysis of this compound enantiomers in a biological matrix, such as human plasma.

Caption: End-to-end workflow for chiral bioanalysis.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies that form a self-validating system.

Protocol 1: Sample Preparation (Plasma)

-

Aliquot: Transfer 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Spike Internal Standard (IS): Add 10 µL of a working solution of an appropriate stable isotope-labeled internal standard (e.g., d5-1-(3-trifluoromethylphenyl)ethylamine). The IS corrects for variability in sample processing and matrix effects.[5]

-